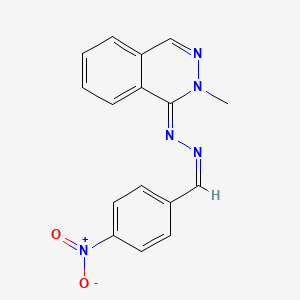
2-Methylphthalazone 4-nitrobenzylidenehydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphthalazone 4-nitrobenzylidenehydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphthalazone 4-nitrobenzylidenehydrazone typically involves the reaction of 2-methylphthalazone with 4-nitrobenzaldehyde in the presence of hydrazine. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. For instance, the reaction of 1-chloro- and 1,4-dichloro-2-methylphthalazinium salts with hydrazine leads to the formation of hydrazones and azines of the corresponding 2-methylphthalazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphthalazone 4-nitrobenzylidenehydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Methylphthalazone 4-nitrobenzylidenehydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylphthalazone 4-nitrobenzylidenehydrazone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphthalazone: A related compound with similar structural features but lacking the nitrobenzylidenehydrazone moiety.
4-Nitrobenzylidenehydrazone: Another related compound that shares the hydrazone functional group but differs in the rest of the structure.
Uniqueness
2-Methylphthalazone 4-nitrobenzylidenehydrazone is unique due to the presence of both the 2-methylphthalazone and 4-nitrobenzylidenehydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64765-33-9 |
|---|---|
Molekularformel |
C16H13N5O2 |
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
(Z)-2-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]phthalazin-1-imine |
InChI |
InChI=1S/C16H13N5O2/c1-20-16(15-5-3-2-4-13(15)11-18-20)19-17-10-12-6-8-14(9-7-12)21(22)23/h2-11H,1H3/b17-10-,19-16- |
InChI-Schlüssel |
XCWHKEDATAAJJT-APKIBMKDSA-N |
Isomerische SMILES |
CN1/C(=N\N=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3C=N1 |
Kanonische SMILES |
CN1C(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
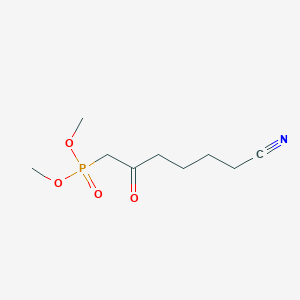
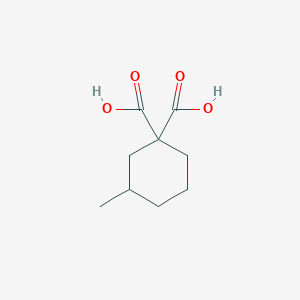



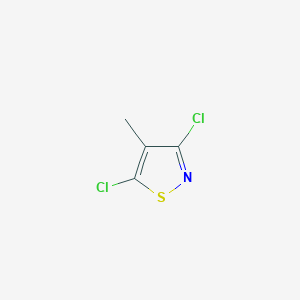

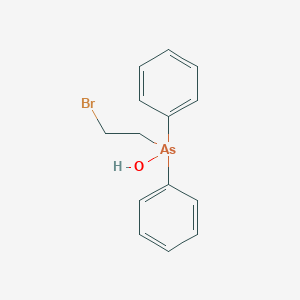
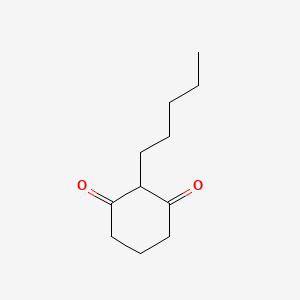


![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
